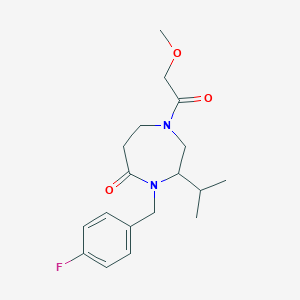![molecular formula C20H23N5O2 B5457974 2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5457974.png)
2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is a chemical compound that has been the subject of scientific research due to its potential applications in various fields. This compound is also known as "compound 1" and has been synthesized using various methods. In 5]decan-6-one.
Mécanisme D'action
The mechanism of action of 2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one is not fully understood. However, it has been suggested that this compound works by inhibiting certain enzymes that are involved in the growth and proliferation of cancer cells. It has also been suggested that this compound works by modulating certain neurotransmitters in the brain, which can help in the treatment of neurodegenerative diseases.
Biochemical and Physiological Effects:
Studies have shown that 2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis (programmed cell death) in these cells. It has also been found to modulate certain neurotransmitters in the brain, which can help in the treatment of neurodegenerative diseases.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using 2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one in lab experiments is its potential applications in various fields of scientific research. Another advantage is its relatively simple synthesis method. However, one limitation of using this compound in lab experiments is its limited solubility in water, which can make it difficult to work with.
Orientations Futures
There are several future directions for the research on 2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one. One direction is to further investigate its potential applications in the field of cancer research, specifically in the development of new anticancer drugs. Another direction is to explore its potential applications in the treatment of neurodegenerative diseases. Additionally, future research could focus on improving the synthesis method of this compound and developing new derivatives with improved properties.
Méthodes De Synthèse
2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been synthesized using various methods. One such method involves the reaction of 2-aminopyrimidine-5-carboxylic acid with aniline in the presence of a coupling agent such as N,N'-carbonyldiimidazole (CDI). This reaction produces 2-(2-anilinopyrimidin-5-yl)acetic acid, which is then converted to the final product using a series of reactions involving cyclization and N-alkylation.
Applications De Recherche Scientifique
2-[(2-anilinopyrimidin-5-yl)carbonyl]-7-methyl-2,7-diazaspiro[4.5]decan-6-one has been found to have potential applications in various fields of scientific research. One such application is in the field of cancer research. Studies have shown that this compound has anticancer properties and can inhibit the growth of cancer cells. It has also been found to have potential applications in the field of neuroscience, specifically in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Propriétés
IUPAC Name |
2-(2-anilinopyrimidine-5-carbonyl)-7-methyl-2,7-diazaspiro[4.5]decan-6-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N5O2/c1-24-10-5-8-20(18(24)27)9-11-25(14-20)17(26)15-12-21-19(22-13-15)23-16-6-3-2-4-7-16/h2-4,6-7,12-13H,5,8-11,14H2,1H3,(H,21,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLTQPMQXZXUHDZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCCC2(C1=O)CCN(C2)C(=O)C3=CN=C(N=C3)NC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N5O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

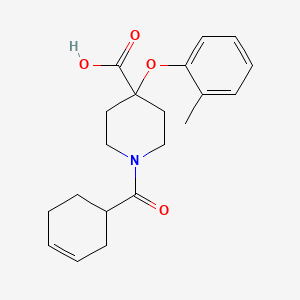
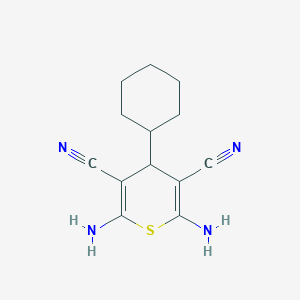
![2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-chloro-8-methyl-3-quinolinyl)acrylonitrile](/img/structure/B5457928.png)
![N-[2-(pyrrolidin-1-ylsulfonyl)ethyl]-4-(3,3,3-trifluoropropyl)pyrimidin-2-amine](/img/structure/B5457940.png)
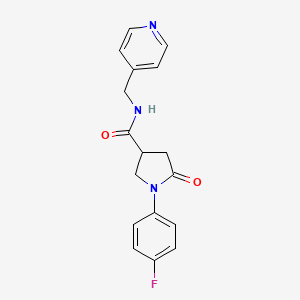
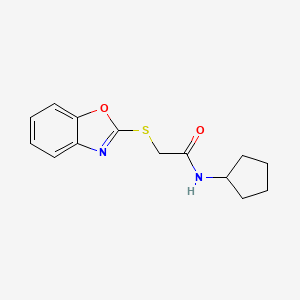
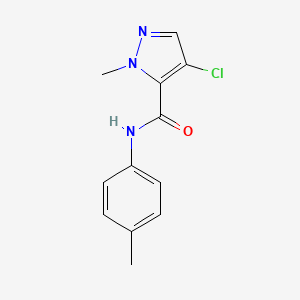
![3-[4-(benzyloxy)-3-nitrophenyl]-2-(3-fluorophenyl)acrylonitrile](/img/structure/B5457966.png)
![N-{[2-(2-methylphenoxy)pyridin-3-yl]methyl}-3-(1H-pyrazol-1-yl)propanamide](/img/structure/B5457980.png)
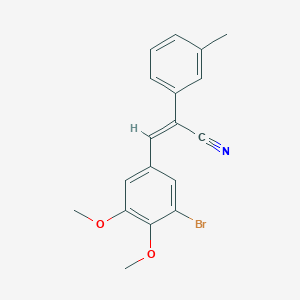
![N-(1-methyl-3-{4-[4-(3-methylphenyl)-1H-pyrazol-5-yl]piperidin-1-yl}-3-oxopropyl)acetamide](/img/structure/B5457994.png)
![3-[1-cyano-2-(2-furyl)vinyl]benzonitrile](/img/structure/B5458000.png)
![N-ethyl-5-({3-[2-(2-fluorophenyl)ethyl]-1-piperidinyl}methyl)-2-pyrimidinamine](/img/structure/B5458004.png)
